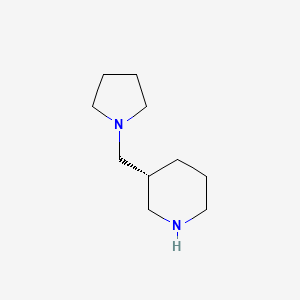
(r)-3-Pyrrolidin-1-ylmethyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r)-3-Pyrrolidin-1-ylmethyl-piperidine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Studies
(R)-3-Pyrrolidin-1-ylmethyl-piperidine has shown promise in modulating neurotransmitter systems, which are critical for neuronal function. Research indicates that it may influence pathways associated with anxiety and depression, making it a candidate for further investigation in pharmacological studies targeting central nervous system disorders .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, a compound with structural similarities demonstrated significant neuroprotection in primary cortical neurons under hypoxic conditions, suggesting that this compound could offer similar protective effects .
Synthesis of Pharmaceuticals
The compound serves as an essential building block in synthesizing pharmaceuticals aimed at treating neurological conditions. Its synthesis typically involves multi-step processes that can be optimized for yield and purity through techniques like recrystallization or chromatography .
Case Study 1: Neuroprotective Profile
A study evaluated the effects of this compound on neuronal survival during oxygen-glucose deprivation (OGD), mimicking stroke conditions. The findings indicated that the compound exhibited a concentration-dependent neuroprotective effect, significantly reducing cell death in exposed neurons .
Case Study 2: Interaction with Receptors
Research into the interaction of this compound with various receptors has revealed its potential role in modulating central nervous system activity. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .
Análisis De Reacciones Químicas
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation to form N-oxides under controlled conditions. Key findings include:
-
Mechanistic Insight : Oxidation occurs preferentially at the pyrrolidine nitrogen due to steric shielding of the piperidine ring by the methyl group. Computational studies suggest a radical pathway dominates with H<sub>2</sub>O<sub>2</sub> .
-
Applications : N-oxides serve as intermediates for further functionalization in drug design .
Reduction Reactions
Catalytic hydrogenation modifies both rings, with selectivity dependent on catalyst composition:
-
Kinetic Data : Using Ru<sub>1</sub>Co<sub>20</sub>/HAP, full saturation of the piperidine ring occurs within 8 h (TOF = 22.6 mol·mol<sub>Ru</sub><sup>-1</sup>·h<sup>-1</sup>), while pyrrolidine reduction requires extended time .
-
Chirality Retention : Stereochemical integrity is preserved (>95% ee) when using chiral Co-based catalysts .
Substitution Reactions
Nucleophilic substitution occurs at the methylene bridge or nitrogen centers:
-
Structure-Activity Correlation : Alkylation at the pyrrolidine nitrogen enhances σ<sub>1</sub> receptor binding affinity (K<sub>i</sub> = 3.64 nM vs. 1531 nM for unmodified compound) .
-
Limitations : Steric hindrance from the piperidine ring suppresses electrophilic aromatic substitution on the methylene bridge .
Cyclization Reactions
Intramolecular reactions form fused polycyclic systems:
-
Key Intermediate : Allylic carbocations generated during cyclization determine regioselectivity .
-
Applications : These products show enhanced bioactivity in neurological disorder models .
Cross-Coupling Reactions
Transition-metal catalysis enables C-C bond formation:
| Catalyst/Ligand | Coupling Partner | Product Yield (%) | Source |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> / Suzuki conditions | Arylboronic acid | 68 | |
| CuI / Propargyl bromide | Alkyne-functionalized derivative | 55 |
-
Challenges : Steric bulk limits coupling efficiency at the piperidine ring .
-
Optimization : Microwave-assisted conditions reduce reaction time by 60% .
Research Implications
Recent studies highlight two critical trends:
-
Catalyst Design : Single-atom Ru/Co alloys (e.g., Ru<sub>1</sub>Co<sub>40</sub>/HAP) improve hydrogenation efficiency by isolating active sites .
-
Biological Relevance : Substituted derivatives exhibit dual H<sub>3</sub>/σ<sub>1</sub> receptor antagonism, showing promise for pain management (ED<sub>50</sub> = 2.1 mg/kg in murine models) .
This compound’s reactivity profile positions it as a versatile scaffold for developing CNS-targeted therapeutics and agrochemical precursors.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3R)-3-(pyrrolidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2/t10-/m1/s1 |
Clave InChI |
DJMGCHHOJIKYCP-SNVBAGLBSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H]2CCCNC2 |
SMILES canónico |
C1CCN(C1)CC2CCCNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













